molecular formula C17H12BrNO4 B11344156 4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11344156
M. Wt: 374.2 g/mol
InChI Key: UJSJPYORKCXJRU-UHFFFAOYSA-N
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Description

4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its oxazole ring and the presence of both bromophenyl and methoxyphenyl groups contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C17H12BrNO4

Molecular Weight

374.2 g/mol

IUPAC Name

(4-bromophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H12BrNO4/c1-21-13-6-2-11(3-7-13)16-10-15(19-23-16)17(20)22-14-8-4-12(18)5-9-14/h2-10H,1H3

InChI Key

UJSJPYORKCXJRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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